![molecular formula C23H17N5O3S B2587801 N-(2-(imidazo[2,1-b]tiazol-6-il)fenil)-4-metoxi-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxamida CAS No. 1798546-13-0](/img/structure/B2587801.png)

N-(2-(imidazo[2,1-b]tiazol-6-il)fenil)-4-metoxi-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

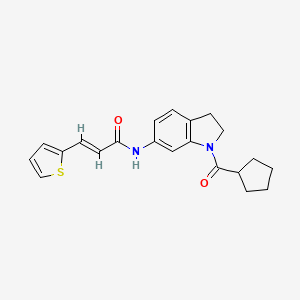

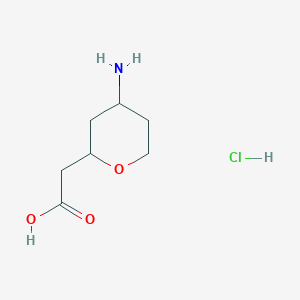

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H17N5O3S and its molecular weight is 443.48. The purity is usually 95%.

BenchChem offers high-quality N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introducción

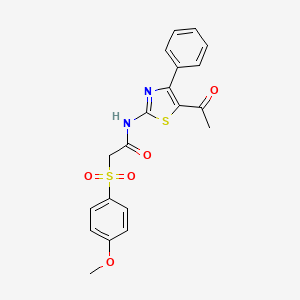

Durante las últimas décadas, la terapia contra el cáncer ha hecho progresos significativos, pero el manejo de las malignidades en los humanos sigue siendo una preocupación importante. Los investigadores están explorando activamente nuevos andamiajes funcionales que se pueden desarrollar en agentes anticancerígenos efectivos. Uno de estos andamiajes de interés son los derivados de imidazo[2,1-b]tiazol debido a sus diversas actividades farmacológicas, que incluyen propiedades antifúngicas, antibacterianas, antiinflamatorias y antihipertensivas .

- Selectividad: El compuesto 5l mostró más selectividad contra las células MDA-MB-231 que las células HepG2 (IC50 = 22.6 μM) .

Otras aplicaciones potenciales

Si bien el enfoque principal ha estado en la citotoxicidad, vale la pena señalar que los derivados de imidazo[2,1-b]tiazol tienen aplicaciones más amplias más allá de la investigación del cáncer. Estos incluyen:

- Actividad antifúngica: Los imidazo[2,1-b]tiazoles han demostrado propiedades antifúngicas, lo que los hace relevantes para combatir las infecciones por hongos .

- Actividad antibacteriana: Algunos derivados exhiben efectos antibacterianos, que podrían explorarse más a fondo para el manejo de enfermedades infecciosas .

- Propiedades antiinflamatorias: Los imidazo[2,1-b]tiazoles se han investigado por su potencial antiinflamatorio .

- Efectos antihipertensivos: Ciertos compuestos dentro de este andamiaje han mostrado propiedades antihipertensivas .

- Potenciadores selectivos de CFTR: Los imidazo[2,1-b]tiazoles se han utilizado como potenciadores selectivos del regulador de la conductancia transmembrana de la fibrosis quística (CFTR) .

En resumen, el compuesto 5l es prometedor como agente anticancerígeno, pero sus aplicaciones más amplias se extienden a la investigación antifúngica, antibacteriana, antiinflamatoria y antihipertensiva. Los investigadores continúan explorando el potencial de los derivados de imidazo[2,1-b]tiazol en varios contextos terapéuticos . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds interact with their targets, leading to growth inhibition in various cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been associated with antitumor activities .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines .

Análisis Bioquímico

Biochemical Properties

It has been suggested that imidazo[2,1-b]thiazole derivatives can inhibit Raf kinases , and could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . This suggests that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may interact with these enzymes and proteins, affecting their function and potentially influencing biochemical reactions.

Cellular Effects

It has been reported that certain imidazo[2,1-b]thiazole derivatives have shown significant activity against various cancer cell lines . This suggests that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may also have potential effects on cell function, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that imidazo[2,1-b]thiazole derivatives can bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site . This binding interaction could potentially lead to changes in enzyme activity, influencing gene expression and exerting its effects at the molecular level.

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O3S/c1-31-19-13-20(29)28(15-7-3-2-4-8-15)26-21(19)22(30)24-17-10-6-5-9-16(17)18-14-27-11-12-32-23(27)25-18/h2-14H,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGWBAPYCQXYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2587721.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)

![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)